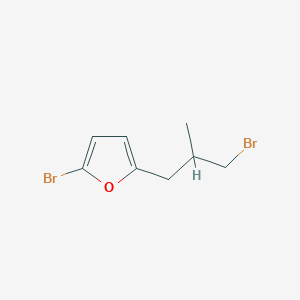
2-Bromo-5-(3-bromo-2-methylpropyl)furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(3-bromo-2-methylpropyl)furan: is a furan derivative that features two bromine atoms and a methylpropyl group. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. The presence of bromine atoms and the methylpropyl group in this compound makes it a valuable intermediate in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Bromination of 2-methylpropylfuran:
Starting Material: 2-methylpropylfuran
Reagents: Bromine (Br2)
Conditions: The reaction is typically carried out in an inert solvent such as carbon tetrachloride (CCl4) at room temperature.
Procedure: The bromine is added dropwise to a solution of 2-methylpropylfuran in CCl4, resulting in the formation of 2-bromo-5-(3-bromo-2-methylpropyl)furan.
-
Lithiation and Electrophilic Bromination:
Starting Material: 2-bromo-5-methylfuran
Reagents: n-Butyllithium (n-BuLi), Bromine (Br2)
Conditions: The reaction is performed at low temperatures (around -78°C) in an inert atmosphere.
Procedure: The lithiation of 2-bromo-5-methylfuran is followed by electrophilic bromination to introduce the second bromine atom.
Industrial Production Methods:
Industrial production of this compound typically involves large-scale bromination reactions using automated systems to control the addition of bromine and maintain reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions:
-
Substitution Reactions:
Reagents: Nucleophiles such as amines or thiols
Conditions: Mild to moderate temperatures, often in the presence of a base
Products: Substituted furans with nucleophilic groups replacing bromine atoms
-
Oxidation Reactions:
Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Conditions: Acidic or basic medium, elevated temperatures
Products: Oxidized derivatives of the furan ring
-
Reduction Reactions:
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Conditions: Anhydrous conditions, room temperature to reflux
Products: Reduced derivatives with hydrogen atoms replacing bromine atoms
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.
Biology:
Biological Probes: Utilized in the development of biological probes for studying enzyme activities and cellular processes.
Medicine:
Drug Development: Investigated for potential therapeutic applications due to its unique chemical properties and reactivity.
Industry:
Material Science: Employed in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 2-bromo-5-(3-bromo-2-methylpropyl)furan involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the introduction of various functional groups. The furan ring’s aromaticity and electron-rich nature facilitate its participation in electrophilic aromatic substitution reactions.
Comparación Con Compuestos Similares
2-Bromo-5-methylfuran: Lacks the additional bromine and methylpropyl group, making it less reactive in certain substitution reactions.
3-Bromofuran: Contains a single bromine atom, offering different reactivity patterns compared to 2-bromo-5-(3-bromo-2-methylpropyl)furan.
2,5-Dibromofuran: Similar in having two bromine atoms but lacks the methylpropyl group, affecting its steric and electronic properties.
Uniqueness:
- The presence of both bromine atoms and the methylpropyl group in this compound provides a unique combination of reactivity and steric effects, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H10Br2O |
|---|---|
Peso molecular |
281.97 g/mol |
Nombre IUPAC |
2-bromo-5-(3-bromo-2-methylpropyl)furan |
InChI |
InChI=1S/C8H10Br2O/c1-6(5-9)4-7-2-3-8(10)11-7/h2-3,6H,4-5H2,1H3 |
Clave InChI |
TXERSWCWOLTHEL-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=C(O1)Br)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


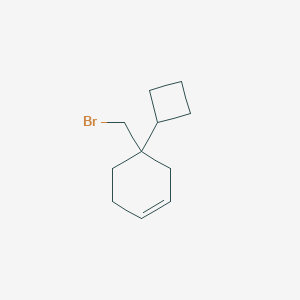
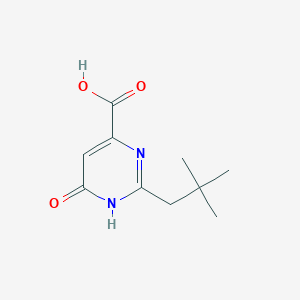
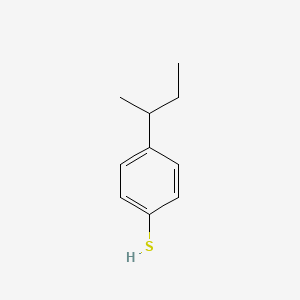
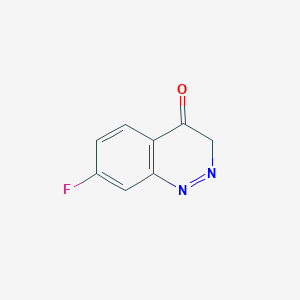
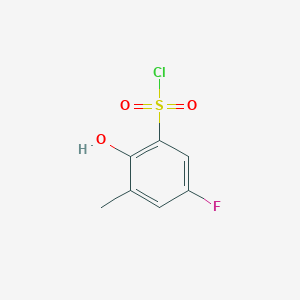

![3-[1-(3-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13199241.png)

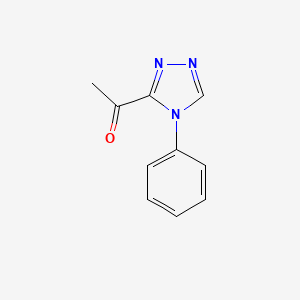
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-2-carboxylic acid](/img/structure/B13199263.png)
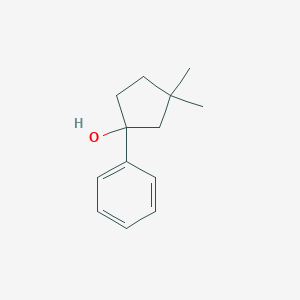
![N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B13199275.png)
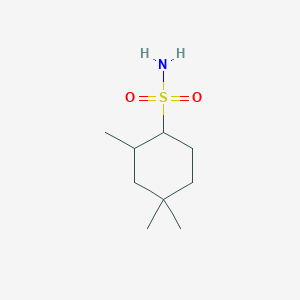
![2-(2-{[(Benzyloxy)carbonyl]amino}propan-2-yl)pyrimidine-5-carboxylicacid](/img/structure/B13199292.png)
